molecular formula C19H16N4O6 B14514240 4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 62500-68-9

4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid

Katalognummer: B14514240
CAS-Nummer: 62500-68-9
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: LLZYVGWRBCUCMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a triazine ring substituted with ethylamino groups and linked to dibenzoic acid moieties through ether linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions.

    Linking with Dibenzoic Acid: The triazine core is then linked to dibenzoic acid through ether linkages. This step involves the reaction of the triazine intermediate with hydroxybenzoic acid derivatives in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, solvent selection, and catalyst optimization.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and polymer composites.

Wirkmechanismus

The mechanism of action of 4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-{(1,2-Phenylenebis(methylene))bis(oxy)}dibenzoic acid
  • 4,4’-{(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)bis(oxy)}dibenzoic acid
  • 4,4’-{(1,4-Phenylenebis(methylene))bis(oxy)}dibenzoic acid

Uniqueness

4,4’-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to its triazine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

62500-68-9

Molekularformel

C19H16N4O6

Molekulargewicht

396.4 g/mol

IUPAC-Name

4-[[4-(4-carboxyphenoxy)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid

InChI

InChI=1S/C19H16N4O6/c1-2-20-17-21-18(28-13-7-3-11(4-8-13)15(24)25)23-19(22-17)29-14-9-5-12(6-10-14)16(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27)(H,20,21,22,23)

InChI-Schlüssel

LLZYVGWRBCUCMX-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.